molecular formula C5H7ClO2 B8490078 3-Methoxymethacrylic acid chloride

3-Methoxymethacrylic acid chloride

Cat. No.: B8490078
M. Wt: 134.56 g/mol
InChI Key: JQWNCTPZTFWJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxymethacrylic acid chloride is a chlorinated derivative of methacrylic acid, characterized by a methoxy (-OCH₃) substituent at the third carbon position and a reactive acyl chloride (-COCl) group. Such compounds are typically used in organic synthesis, polymer chemistry, and pharmaceutical applications due to their reactivity and ability to form esters or amides .

Properties

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

3-methoxy-2-methylprop-2-enoyl chloride

InChI

InChI=1S/C5H7ClO2/c1-4(3-8-2)5(6)7/h3H,1-2H3

InChI Key

JQWNCTPZTFWJLR-UHFFFAOYSA-N

Canonical SMILES

CC(=COC)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

2-Methoxyacetyl Chloride

Molecular Formula : C₃H₅ClO₂
Molecular Weight : 108.52 g/mol
Physical State : Liquid
Boiling Point : 112°C
Density : 1.87 g/cm³ (20°C)
Reactivity : Hydrolyzes readily in water and alcohols, forming 2-methoxyacetic acid.
Applications : Used to synthesize agrochemicals (e.g., febantel) and pharmaceuticals (e.g., metalaxyl). Its lower molecular weight and high reactivity make it suitable for small-molecule derivatization .

2-Methoxyethoxymethyl Chloride (MEM Chloride)

Molecular Formula: C₄H₉ClO₂ Molecular Weight: 124.57 g/mol Physical State: Liquid (assumed) Reactivity: Functions as a protecting group in organic synthesis, particularly for alcohols and amines. Limited hydrolysis data are available. Applications: Valued in peptide and carbohydrate chemistry for temporary protection of functional groups .

Methacrylic Acid Copolymers

Example: Methacrylic Acid and Methyl Methacrylate Copolymer (Type A) Composition: 1:1 ratio of methacrylic acid to methyl methacrylate units. Physical State: Solid polymer Applications: Used in enteric coatings for tablets due to pH-dependent solubility. Labeling requirements emphasize specifying monomer ratios and surfactants .

Methenamine 3-Chloroallylochloride

Hazards: Requires stringent first-aid measures for eye, skin, or ingestion exposure .

Comparative Analysis Table

Compound Molecular Formula MW (g/mol) Physical State Boiling Point Key Reactivity Primary Applications
2-Methoxyacetyl chloride C₃H₅ClO₂ 108.52 Liquid 112°C Hydrolysis, esterification Agrochemicals, pharmaceuticals
MEM chloride C₄H₉ClO₂ 124.57 Liquid N/A Protecting group in synthesis Organic synthesis
Methacrylic Acid Copolymer (C₄H₆O₂·C₅H₈O₂)n Variable Solid polymer N/A pH-sensitive dissolution Pharmaceutical coatings
Methenamine 3-Chloroallylochloride C₉H₁₆Cl₂N₄ 251.16 Solid N/A Crosslinking, hazardous reactivity Specialty polymers

Key Research Findings and Trends

  • Reactivity Differences : Chloro-methoxy compounds like 2-methoxyacetyl chloride exhibit higher hydrolysis rates compared to polymeric methacrylic acid derivatives, which prioritize controlled release in drug delivery .
  • Safety Profiles : MEM chloride and Methenamine 3-chloroallylochloride require strict handling protocols due to toxicity, whereas methacrylic acid copolymers are generally safer in formulated products .
  • Industrial Relevance : Methacrylic acid derivatives dominate pharmaceutical applications, while smaller chloro-methoxy compounds are leveraged in agrochemical and fine chemical synthesis .

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